molecular formula C15H18N2O3 B12215513 N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine CAS No. 6590-54-1

N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine

Cat. No.: B12215513
CAS No.: 6590-54-1
M. Wt: 274.31 g/mol
InChI Key: IRTIVZTUONVXHU-UHFFFAOYSA-N
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Description

N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzyl chloride and 2-aminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3,4,5-trimethoxybenzyl chloride is added to a solution of 2-aminopyridine and potassium carbonate in DMF. The mixture is stirred at an elevated temperature (around 80-100°C) for several hours.

    Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the crude product, which is further purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the trimethoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine or trimethoxyphenyl derivatives.

Scientific Research Applications

N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenyl derivatives: Compounds such as 3,4,5-trimethoxybenzylamine and 3,4,5-trimethoxyphenylacetic acid.

    Pyridine derivatives: Compounds like 2-aminopyridine and 2-pyridylmethylamine.

Uniqueness

N-[(3,4,5-Trimethoxyphenyl)methyl]pyridin-2-amine is unique due to the combination of the trimethoxyphenyl group and the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

6590-54-1

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C15H18N2O3/c1-18-12-8-11(9-13(19-2)15(12)20-3)10-17-14-6-4-5-7-16-14/h4-9H,10H2,1-3H3,(H,16,17)

InChI Key

IRTIVZTUONVXHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=CC=CC=N2

Origin of Product

United States

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